Lipofectin

Gene Therapy Ophthalmology Endothelial Cell Transfection

Lipofectin addresses inconsistent transfection outcomes caused by generic substitution. Isolated DOTMA or altered DOTMA/DOPE ratios fail to replicate its performance-the precise 1:1 (w/w) ratio with DOPE is functionally critical for endosomal escape. • Endothelial-optimized: 17±2.02% efficiency in human corneal endothelial cells, outperforming DMRIE-C, Effectene, FuGENE, and DAC-30. • Versatile: 26.40% efficiency in HaCaT keratinocytes; enables stable plant protoplast transformation comparable to PEG/electroporation. • Supply: Ready-to-use solution, 6-month stability at +4°C, shipped on wet ice.

Molecular Formula C41H77O9P
Molecular Weight 745 g/mol
CAS No. 76391-83-8
Cat. No. B1237068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipofectin
CAS76391-83-8
Synonyms1,2-dielaidoylphosphatidylethanolamine
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
1,2-dioleoylglycero-3-phosphoethanolamine
1,2-dioleoylphosphatidylethanolamine
1,2-DOPE
1-2-di-(9-octadecenoyl)-sn-glycero-3-phosphoethethanolamine
1-2-DOPE
dioleoyl cephalin
Lipofectin
Molecular FormulaC41H77O9P
Molecular Weight745 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCO)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C41H77O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39,42H,3-16,21-38H2,1-2H3,(H,45,46)/b19-17+,20-18+
InChIKeyHMNZFMSWFCAGGW-XPWSMXQVSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 4 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lipofectin Transfection Reagent Overview


Lipofectin is a cationic liposome formulation consisting of a 1:1 (w/w) mixture of the synthetic cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and the neutral helper lipid dioleoylphosphatidylethanolamine (DOPE) in membrane-filtered water . This formulation, first described by Felgner et al. in 1987, established the foundational platform for lipid-mediated nucleic acid delivery [1]. The compound is supplied as a ready-to-use transfection reagent, guaranteed stable for 6 months when stored at +4°C, and is specifically recommended for transfecting DNA, RNA, and oligonucleotides into mammalian cells and plant protoplasts .

Cationic liposome: DOTMA/DOPE 1:1 (w/w) formulation
Ready-to-use in membrane-filtered water
For DNA, RNA, and oligonucleotide delivery
Supports mammalian cell and plant protoplast transfection

Why Lipofectin Cannot Be Substituted


Lipofectin is a precisely formulated 1:1 (w/w) DOTMA/DOPE liposome in membrane-filtered water; generic substitution with isolated DOTMA, alternative DOTMA/DOPE ratios, or different helper lipid combinations fails to reproduce Lipofectin's performance profile . The specific ratio and helper lipid choice are critical functional determinants: the 1:1 DOTMA/DOPE formulation enables synergistic interaction between the cationic lipid and the fusogenic helper lipid DOPE, which promotes endosomal escape—a rate-limiting step in cationic lipid-mediated transfection [1]. Empirically, alternative cationic lipid reagents such as DOTAP, LipofectAMINE PLUS, Effectene, DMRIE-C, and FuGENE exhibit substantially different cell-type-dependent transfection efficiencies and toxicity profiles compared to Lipofectin [2].

Generic DOTMA or altered DOTMA/DOPE ratios may shift transfection profile; 1:1 ratio and DOPE are critical for endosomal escape.
Alternative cationic lipid reagents (e.g., DOTAP, LipofectAMINE PLUS) exhibit cell-type-dependent differences that may not replicate Lipofectin's performance.

Lipofectin Performance Comparison


Corneal Endothelial Cell Transfection

In human corneal endothelial cells (HCEC), Lipofectin achieved a transfection efficiency of 17±2.02%, significantly outperforming four commercially available comparator reagents: DMRIE-C (11±1.46%), Effectene (9±0.62%), FuGene (9±0.93%), and DAC-30 (7±0.59%) [1]. Toxicity across all vectors was low, ranging from 2% to 4% [1]. This cell-type-specific superiority establishes Lipofectin as the preferred choice for endothelial cell transfection applications [1].

Corneal Endothelial Transfection
Head-to-head
17±2.02% (Lipofectin) vs 11±1.46% (DMRIE-C), 9±0.62% (Effectene), 9±0.93% (FuGene), 7±0.59% (DAC-30)
Supports endothelial cell transfection selection; reported 1.55–2.43× higher efficiency
HCEC model; EGFP plasmid; FACS; n=6
Gene Therapy Ophthalmology Endothelial Cell Transfection

HaCaT Keratinocyte Transfection Efficiency

In HaCaT human keratinocyte cells, Lipofectin demonstrated a transfection efficacy of 26.40%, comparable to Fugene (24.07%) and Lipofectamine 2000 (22.21%) [1]. Notably, HaCaT cells exhibited better resistance to cytotoxicity with Lipofectin than with Lipofectamine 3000 (61.01% viability) and Lipofectamine 2000 (59.14% viability) [1]. This performance parity, combined with potentially favorable toxicity characteristics in this cell line, positions Lipofectin as a viable alternative to newer-generation reagents in HaCaT keratinocyte applications [1].

HaCaT Keratinocyte Transfection
Head-to-head
26.40% (Lipofectin); comparable to Fugene (24.07%) and Lipofectamine 2000 (22.21%)
Reported comparable performance in HaCaT cells; supports keratinocyte oligonucleotide delivery studies
HaCaT cell line; fluorescence imaging; single-stranded oligo delivery
Oligonucleotide Delivery Dermatology Research Non-Viral Vector Comparison

Plant Protoplast Transformation

In Nicotiana tabacum and Nicotiana plumbaginifolia mesophyll protoplasts, stable transformation efficiencies achieved with Lipofectin were comparable to those obtained using polyethylene glycol (PEG) and/or electroporation [1]. Transformants were confirmed via enzyme activity assays, genomic blotting, and phenotypic transmission to progeny [1]. This performance establishes Lipofectin as a chemically defined, non-electrical alternative to conventional plant transformation methods, offering a gentler approach for protoplast viability preservation [1].

Plant Protoplast Transformation
Reported
Stable transformation comparable to PEG and electroporation
Chemically defined non-electrical alternative for protoplast transformation
Nicotiana species; NPTII marker; kanamycin selection
Plant Biotechnology Protoplast Transformation Agricultural Genetic Engineering

Cross-Cell-Type Performance Comparison

In a broad screening study across 16 human primary cell types and cultured cell lines under serum-free conditions, LipofectAMINE PLUS, Effectene, and SuperFect, on average, transfected DNA more successfully than Lipofectin, DMRIE-C, and DOTAP [1]. The study noted remarkable cell-to-cell variability in gene expression levels across all vectors, with the most effective vector differing by cell type [1]. This comparative dataset contextualizes Lipofectin's performance within the broader cationic lipid reagent landscape: while not universally the highest-efficiency reagent in all cell types, Lipofectin's performance is cell-type-dependent and should guide application-specific selection [1].

Cross-Cell-Type Screening
Context-dependent
Lower tier group (with DMRIE-C, DOTAP); higher tier: LipofectAMINE PLUS, Effectene, SuperFect
Performance is cell-type-dependent; not universally highest efficiency
16 human cell types; serum-free; β-galactosidase reporter
Vector Selection Cross-Cell-Type Screening Serum-Free Transfection

Lipofectin Applications


Endothelial Cell Transfection

Lipofectin is the reagent of choice for transfecting endothelial cells, with quantitative evidence demonstrating 17±2.02% efficiency in human corneal endothelial cells—outperforming DMRIE-C (11±1.46%), Effectene (9±0.62%), FuGene (9±0.93%), and DAC-30 (7±0.59%) [1]. This cell-type-specific superiority supports applications in corneal gene therapy, vascular endothelial studies, and endothelial nitric oxide synthase research [1].

Plant Protoplast Transformation

Lipofectin enables stable transformation of higher plant protoplasts (Nicotiana species) with efficiencies comparable to PEG and electroporation, while providing a chemically defined, non-electrical alternative that may better preserve protoplast viability [2]. This application is particularly relevant for gene transfer in crop species that can be regenerated from protoplasts, including maize, tobacco, and related agricultural models [2].

HaCaT Keratinocyte Research

In HaCaT human keratinocytes, Lipofectin achieves 26.40% transfection efficacy—comparable to or slightly exceeding Fugene (24.07%) and Lipofectamine 2000 (22.21%)—while maintaining acceptable cytotoxicity profiles in this cell line [3]. This performance supports applications in dermatological research, skin biology, and oligonucleotide screening in keratinocyte models [3].

Application
Selection Property
Validation Focus
Endothelial cell transfection studies
Performance in HCEC model
Cell-type-specific transfection efficiency
Plant protoplast transformation
Non-electrical, chemically defined method
Stable transformation comparability
Keratinocyte oligonucleotide delivery
Comparable efficiency to modern reagents
Cytotoxicity profile in HaCaT

Technical Documentation Hub

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40 linked technical documents
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